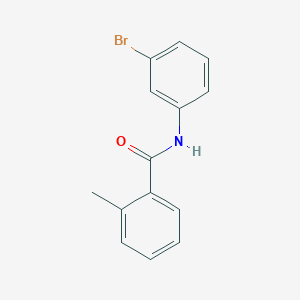
Benzenehexathiol
Overview
Description
Benzenehexathiol (BHT) is a compound with the molecular formula C6H6S6 . It is also known by other names such as 1,2,3,4,5,6-Benzenehexathiol .
Synthesis Analysis
The synthesis of Benzenehexathiol-based compounds can be quite complex. For instance, in the synthesis of electroconductive nickelladithiolene (NiDT) and palladadithiolene (PdDT) nanosheets, Benzenehexathiol is used . The synthesis becomes more challenging when moving down the group from Ni, Pd to Pt due to a distinct positive shift in the reduction potential .
Molecular Structure Analysis
Benzenehexathiol has a molecular weight of 270.502 Da and a monoisotopic mass of 269.879364 Da . Single-crystal X-ray structure analysis has been used to determine the structure of intact Benzenehexathiol, revealing its chemical instability and the presence of intermolecular disulfide bonds in certain derivatives.
Chemical Reactions Analysis
Benzenehexathiol can exhibit outstanding electrochemical properties due to the potential redox reactions of the cuprous ions, sulfur species, and benzene rings of Cu–BHT . It has been used in the synthesis of electroconductive nickelladithiolene (NiDT) and palladadithiolene (PdDT) nanosheets .
Physical And Chemical Properties Analysis
Benzenehexathiol has a density of 1.6±0.1 g/cm^3, a boiling point of 519.9±50.0 °C at 760 mmHg, and a flash point of 285.8±27.3 °C . It has a molar refractivity of 75.3±0.3 cm^3, a polar surface area of 233 Å^2, and a molar volume of 165.1±3.0 cm^3 .
Scientific Research Applications
Electrochromic Devices
Benzenehexathiolate coordination nanosheets (CONASHs) are being explored for their potential in electrochromic devices . These devices can tune the illumination and heat exchange of a building with the environment, thereby saving energy in lighting, heating, and air conditioning . Transition metal benzenehexathiol (TM-BHT) CONASHs are theoretically investigated via first-principles simulations . Among the various TM-BHT systems, Cu-BHT and Ag-BHT are the most promising broadband electrochromic materials for optical and thermal management in the wavelength range from visible to mid-infrared .
Energy Storage and Conversion
Benzenehexathiolate coordination nanosheets are widely explored for a wide range of applications in energy storage and conversion . These 2D frameworks can be a cluster of novel electrochromic materials .
Lithium-Ion Batteries
Benzenehexathiol, specifically Cu-BHT, can exhibit outstanding electrochemical properties owing to the potential redox reactions of the cuprous ions, sulfur species, and benzene rings of Cu-BHT . This makes it a promising material for high capacity anode materials for lithium-ion batteries . The rGO/Cu-BHT composite materials maximize the potential capacity of Cu-BHT, and the rGO/Cu-BHT 1:1 material achieves outstanding reversible specific capacities .
Oxygen Reduction Reaction (ORR) Catalyst
A systematic investigation of the ORR catalyzed by conductive coordination M-BHT monolayers (M = Fe, Co, Ni, Ru, Rh, Pd, Os, Ir, Pt, Cu; BHT = benzenehexathiol) is conducted based on first-principles and constant-potential calculations . This suggests its potential as an ORR catalyst .
Safety And Hazards
Future Directions
Benzenehexathiol has promising future applications, particularly in the field of energy storage. For instance, reduced graphene oxide/Cu-benzenehexathiolate composites have been identified as high capacity anode materials for lithium-ion batteries . Furthermore, theoretical investigations suggest that Mo–BHT possesses excellent potential as an active HER catalyst .
properties
IUPAC Name |
benzene-1,2,3,4,5,6-hexathiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGVNJDFTHQFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1S)S)S)S)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400295 | |
| Record name | Benzenehexathiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenehexathiol | |
CAS RN |
62968-45-0 | |
| Record name | Benzenehexathiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Benzenehexathiol?
A1: Benzenehexathiol (BHT) has a molecular formula of C6H6S6 and a molecular weight of 282.44 g/mol.
Q2: How does Benzenehexathiol interact with metal ions?
A2: BHT acts as a ligand, readily coordinating with metal ions through its six thiol groups. This interaction forms the basis for various metal-organic frameworks (MOFs) and coordination polymers. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What spectroscopic techniques are used to characterize Benzenehexathiol and its derivatives?
A3: Researchers commonly use a range of spectroscopic techniques to characterize BHT and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and purity, especially 13C NMR for characterizing the aromatic carbon backbone and confirming successful functionalization with thiol groups. [, ]
- X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states, particularly for studying the sulfur atoms in BHT and its metal complexes. [, ]
- Raman Spectroscopy: To identify specific vibrational modes, such as disulfide bonds, aromatic C-S, and C-C bonds, offering insights into the structural changes upon complexation or during electrochemical reactions. [, ]
- Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy: To investigate electronic transitions and optical properties, useful for characterizing ligand-to-metal charge transfer bands and evaluating the potential for electrochromic applications. [, ]
Q4: What are the advantages of using Benzenehexathiol in constructing 2D materials?
A4: BHT's planar structure and six symmetrically positioned thiol groups make it ideal for building highly ordered 2D networks. These 2D BHT-based materials often exhibit interesting electronic properties, making them attractive for applications like electronics and sensors. [, , , , , , , , ]
Q5: How does the choice of metal ion affect the properties of Benzenehexathiol-based MOFs?
A5: The metal ion significantly influences the resulting MOF's structure and properties. For example, Ni3(BHT)2 exhibits metallic behavior, while Pb-BHT networks demonstrate semiconducting properties. The metal choice also affects the material's catalytic activity, conductivity, and stability. [, , , ]
Q6: Is Benzenehexathiol stable under ambient conditions?
A6: BHT is known for its sensitivity to oxidation. While manageable in controlled environments, researchers have developed strategies like using inert atmospheres and incorporating stabilizing agents to mitigate this issue. [, ]
Q7: What are the potential applications of Benzenehexathiol-based materials in energy storage?
A7: Researchers are exploring BHT-based materials as electrode materials for batteries and supercapacitors. Their high conductivity, potential for redox reactions, and ability to form layered structures make them promising candidates for enhancing energy storage capacity and performance. [, , , ]
Q8: Can Benzenehexathiol-based materials act as catalysts?
A8: Yes, studies have shown that BHT-based MOFs can exhibit catalytic activity for reactions like hydrogen evolution and oxygen evolution. The metal centers often serve as the active sites, while the BHT framework provides structural support and can influence electron transfer processes. [, , ]
Q9: Are there studies on using Benzenehexathiol-based materials for nitrogen reduction?
A9: Theoretical studies have explored the potential of transition metal-BHT frameworks for nitrogen fixation and ammonia synthesis, with Mo-BHT showing promise in silico. []
Q10: How is computational chemistry used to study Benzenehexathiol and its derivatives?
A10: Computational techniques like Density Functional Theory (DFT) calculations are essential for understanding the electronic structure, bonding, and properties of BHT-based materials. They assist in predicting electronic band structures, catalytic active sites, and potential for various applications. [, , , , , , , , ]
Q11: Have there been any QSAR (Quantitative Structure-Activity Relationship) studies on Benzenehexathiol-based materials?
A11: While QSAR studies specifically focused on BHT-based materials are limited, research exploring the relationship between structural modifications (e.g., metal ion substitution) and properties (e.g., conductivity, catalytic activity) contributes to building a SAR understanding. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




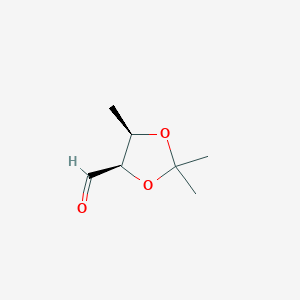
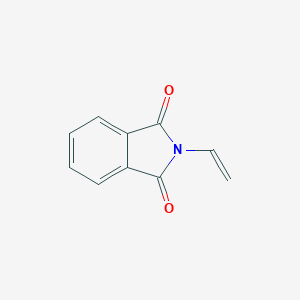

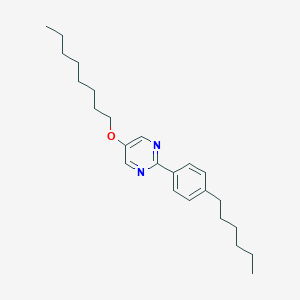
![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)
![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)

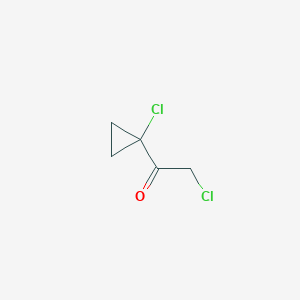


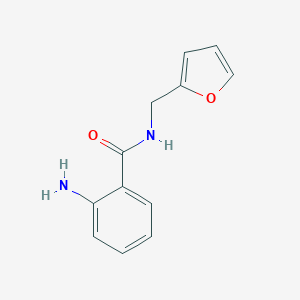
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
